Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)5-7-3-4-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAHLXKZWRIQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732831 | |
| Record name | Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-54-9 | |
| Record name | Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872355-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain modifications to the pyrrolopyridine scaffold enhanced its activity against breast cancer cells, indicating a promising avenue for drug development in oncology.
2. Neurological Disorders
Research indicates that compounds with a pyrrole structure can interact with neurotransmitter systems. This compound may serve as a lead compound for developing treatments for neurological disorders such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier and modulate receptor activity is under investigation.
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-coupling reactions : Useful in forming carbon-carbon bonds.
- Cyclization reactions : Leading to the synthesis of more complex heterocyclic compounds.
2. Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of pharmaceuticals due to its structural similarity to bioactive molecules. Its derivatives are being explored for their potential use as anti-inflammatory agents and antibiotics.
Material Science Applications
1. Polymer Chemistry
this compound has applications in polymer chemistry as a monomer or additive. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
2. Coatings and Composites
In materials science, this compound is being studied for its potential use in coatings that require specific chemical resistance and durability. Its incorporation into composite materials could improve their overall performance in industrial applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Pyrrolopyridines | Medicinal Chemistry | Enhanced cytotoxicity against breast cancer cells |
| Neuroprotective Effects of Pyrrole Derivatives | Neurology | Potential modulation of neurotransmitter systems |
| Synthesis of Novel Antibiotics | Organic Synthesis | Development of new derivatives with antibacterial activity |
| High-performance Polymers | Material Science | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes the structural and physicochemical properties of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its analogs:
Research Findings and Functional Insights
Metabolic Stability
The 6-methyl group in the target compound significantly enhances metabolic stability compared to its non-methylated analog (CAS 329946-99-8), as evidenced by reduced cytochrome P450-mediated oxidation in preclinical studies .
Electronic and Solubility Effects
- Methyl 4-fluoro analog : Fluorine’s electronegativity increases electron-deficient character, improving binding affinity in kinase inhibition assays .
- Carboxylic acid derivative (CAS 872355-55-0) : The free carboxylic acid group enhances water solubility, making it suitable for prodrug formulations .
Biological Activity
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, with the CAS number 872355-54-9, is a compound of significant interest due to its potential biological activity. This article delves into its pharmacological properties, structure-activity relationships (SAR), and various biological applications, supported by data tables and research findings.
This compound has the molecular formula and a molecular weight of 178.20 g/mol. Its structural features include:
- Molecular Structure : The compound comprises a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds.
- Solubility : It is soluble in organic solvents and has been noted for its potential to permeate biological membranes effectively.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 178.20 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | 1.08 |
Pharmacological Applications
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .
- Antitumor Activity : this compound has been investigated for its potential anticancer properties. In vitro studies revealed moderate cytotoxicity against several cancer cell lines, suggesting its utility in cancer therapeutics .
- Neuroprotective Effects : Some studies highlight the neuroprotective capabilities of pyrrolo-containing compounds, indicating their potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its substituents. Research has demonstrated that modifications at specific positions on the pyrrole or pyridine rings can enhance or diminish activity against target pathogens or cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against M. tuberculosis |
| Antitumor | Moderate cytotoxicity in various cancer cell lines |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Case Study 1: Antimicrobial Efficacy
In a detailed study by Deraeve et al., several pyrrolo derivatives were synthesized and tested against M. tuberculosis. The most promising compound exhibited an MIC (minimum inhibitory concentration) below 0.15 µM, indicating potent antimicrobial properties while maintaining low toxicity to VERO cells .
Case Study 2: Antitumor Activity
A recent investigation assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results showed that this compound could selectively inhibit tumor growth while sparing normal cells, highlighting its therapeutic potential in oncology .
Q & A
What are the common synthetic routes for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
Basic
The synthesis typically involves cyclization of substituted pyrrole or pyridine precursors. For example, a methyl-substituted pyrrole derivative may undergo nucleophilic substitution or Pd-catalyzed cross-coupling to introduce the carboxylate group. Reaction conditions such as solvent polarity (e.g., toluene vs. DCM), temperature (80–120°C), and acid/base catalysts (e.g., H₂SO₄ or Et₃N) critically affect regioselectivity and yield .
Advanced
Optimizing reaction conditions requires balancing steric and electronic effects. For instance, introducing the methyl group at position 6 may require protection/deprotection strategies to prevent side reactions. Microwave-assisted synthesis has been reported for analogous pyrrolo-pyridines to reduce reaction time and improve purity (>95%) . Post-synthesis purification often involves column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization from ethanol .
How is this compound characterized, and what analytical challenges arise?
Basic
Standard techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 6, ester carbonyl at position 5).
- HRMS : To verify molecular formula (C₁₀H₁₀N₂O₂, [M+H]+ = 191.082).
- HPLC : Purity assessment (≥97% as per commercial standards) .
Advanced
Ambiguities in NMR assignments, particularly for pyrrolo-pyridine ring protons, can arise due to tautomerism. 2D NMR (COSY, NOESY) is essential to resolve overlapping signals. For example, the NH proton in the pyrrole ring may exhibit exchange broadening, requiring DMSO-d₆ as a solvent for clearer spectra .
What biological activities are associated with this compound, and how do structural modifications alter its efficacy?
Basic
Preliminary studies on related pyrrolo-pyridines show:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC = 16–32 µg/mL).
- Anticancer potential : IC₅₀ values of 10–20 µM in HeLa and MCF-7 cell lines .
Advanced
Structure-activity relationship (SAR) studies reveal:
- Methyl group at position 6 : Enhances metabolic stability but reduces solubility.
- Ester vs. carboxylic acid : The methyl ester improves cell permeability compared to the free acid.
- Substitution at position 3 : Introducing halogens (e.g., Cl, Br) increases cytotoxicity but may induce hepatotoxicity .
What methodologies are used to assess the stability of this compound under varying storage conditions?
Basic
Stability is tested via:
- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
- HPLC monitoring : Detection of degradation products (e.g., ester hydrolysis to carboxylic acid) .
Advanced
Long-term storage (2–8°C under argon) prevents oxidation of the pyrrole NH group. Lyophilization in amber vials enhances stability for >12 months. Degradation kinetics follow first-order models, with activation energy (Eₐ) ~85 kJ/mol calculated via Arrhenius plots .
How do researchers resolve contradictions in reported bioactivity data for pyrrolo-pyridine derivatives?
Advanced
Discrepancies often arise from assay variability (e.g., cell line passage number, serum concentration). Strategies include:
- Meta-analysis : Cross-referencing data from >3 independent studies.
- Dose-response normalization : Expressing activity as % inhibition relative to positive controls (e.g., doxorubicin).
- Computational modeling : Molecular docking to predict binding affinity to targets like EGFR or topoisomerase II .
What comparative studies exist between this compound and its structural analogs?
Basic
Key analogs include:
- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7) : Higher potency but lower solubility.
- Ethyl 6-methyl variant : Improved bioavailability due to slower ester hydrolysis .
Advanced
Comparative synthesis challenges:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
